N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide
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Overview
Description
N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in the synthesis of various organic compounds, including medicinal products
Preparation Methods
The synthesis of N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide typically involves the reaction of 4-(2-methoxyphenyl)piperidine with 3-methylbenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
N-{[4-(2-Methoxyphenyl)piperidin-1-yl]methyl}-3-methylbenzamide can be compared with other piperidine derivatives such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its antiproliferative and antimetastatic effects.
Matrine: Exhibits various pharmacological activities, including anticancer properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities that differentiate it from other similar compounds .
Properties
CAS No. |
630118-04-6 |
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Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[[4-(2-methoxyphenyl)piperidin-1-yl]methyl]-3-methylbenzamide |
InChI |
InChI=1S/C21H26N2O2/c1-16-6-5-7-18(14-16)21(24)22-15-23-12-10-17(11-13-23)19-8-3-4-9-20(19)25-2/h3-9,14,17H,10-13,15H2,1-2H3,(H,22,24) |
InChI Key |
LAFUMJMKVVCEGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCC(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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